molecular formula C12H8O8S2 B515198 1,9-Oxanthrenedisulfonic acid

1,9-Oxanthrenedisulfonic acid

Cat. No.: B515198
M. Wt: 344.3g/mol
InChI Key: UVPQSVSCMZODMK-UHFFFAOYSA-N
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Description

1,9-Nonanedioic acid (azelaic acid), a saturated α,ω-dicarboxylic acid with the molecular formula C₉H₁₆O₄, is a key intermediate in the production of bio-based polymers such as polyesters and polyamides. It is synthesized via enzymatic pathways from renewable fatty acids like oleic acid or ricinoleic acid . The enzymatic process employs recombinant Corynebacterium glutamicum strains expressing alcohol/aldehyde dehydrogenases (ChnDE) to oxidize 9-hydroxynonanoic acid into 1,9-nonanedioic acid, achieving conversion rates of up to 16 mM in 8 hours under optimized conditions . Azelaic acid is notable for its low toxicity in C. glutamicum compared to E. coli, making it suitable for industrial-scale bioproduction . Applications span biodegradable polymers, lubricants, and antimicrobial agents, aligning with sustainability goals by reducing reliance on petroleum-derived chemicals .

Properties

Molecular Formula

C12H8O8S2

Molecular Weight

344.3g/mol

IUPAC Name

dibenzo-p-dioxin-1,9-disulfonic acid

InChI

InChI=1S/C12H8O8S2/c13-21(14,15)9-5-1-3-7-11(9)20-12-8(19-7)4-2-6-10(12)22(16,17)18/h1-6H,(H,13,14,15)(H,16,17,18)

InChI Key

UVPQSVSCMZODMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)OC3=C(O2)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)OC3=C(O2)C=CC=C3S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Reaction Conditions and Products

Reaction SystemProductsYieldKey ObservationsReference
Anthracene + ClSO₃H (chlorosulfuric acid) in chloroformAnthracene-1-, -2-, and -9-sulfonic acids; disulfonic acidsVariable9-sulfonic acid forms reversibly in basic solvents; 1- and 2-sulfonic acids stabilize irreversibly.
Anthracene + H₂SO₄/Ac₂O (acetic anhydride)1-, 2-, and 9-sulfonic acids + disulfonic acids15–40%Higher temperatures favor disulfonation.
Anthraquinone + H₂SO₄Anthraquinone-1-sulfonic acid~60%Sulfonation occurs at electron-rich positions.

Key Mechanistic Insights

  • Regioselectivity : Sulfonic groups preferentially occupy positions 1, 2, or 9 due to anthracene’s electron density distribution.

  • Reversibility : 9-Sulfonation is reversible in basic media, while 1- and 2-sulfonic acids are stable.

Functionalization Reactions

Sulfonic acid groups enable further derivatization:

Halogenation

  • Chlorination : Anthraquinone-1-sulfonic acid reacts with NaClO₃/HCl to form 1-chloroanthraquinone. This proceeds via electrophilic substitution.

  • Bromination : Anthracene-1-sulfonic acid reacts with Br₂ to yield 4-bromo derivatives under mild conditions.

Radical Cyclization

  • Radical intermediates : Anthracene disulfonates participate in radical-mediated cyclization (e.g., with tributyltin hydride) to form strained carbocycles.

    • Example: Formation of nine-membered cyclic ketones via β-keto ester intermediates.

Photochemical Behavior

Anthracene sulfonic acids exhibit phototoxicity via reactive oxygen species (ROS) generation:

ROS Production Pathways

ConditionROS TypeMechanismDNA Damage Observed?
UV + 400 mM KCl- OH, ¹O₂Type I/II photosensitizationYes (direct strand breaks)
UV + NaBr/KBrMinimalHalide quenching (I⁻ > Br⁻ > Cl⁻)No
  • Heavy-Atom Effect : Cl⁻ and Br⁻ enhance intersystem crossing, increasing singlet oxygen (¹O₂) yields.

Stability and Degradation

  • Thermal Stability : Anthracene disulfonates decompose above 300°C, releasing SO₃ and forming anthracene derivatives.

  • Photodegradation : UV irradiation generates oxidized products (e.g., anthraquinones), which further enhance ROS production.

Comparative Reactivity Table

Reaction TypeAnthracene-1,5-Disulfonic AcidAnthracene-9-Sulfonic Acid
Sulfonation StabilityIrreversibleReversible in basic media
Electrophilic SubstitutionActivated at C-4, C-8Activated at C-10
PhototoxicityModerate (Cl⁻ enhances)High (due to ROS generation)

Comparison with Similar Compounds

Table 2: Polymer Properties of α,ω-Dicarboxylic Acids

Compound Monomer Pairing Polymer Molecular Weight (g/mol) Key Applications
1,9-Nonanedioic acid 1,8-Octanediol ~21,000 Biodegradable polyesters
1,10-Decanedioic acid 1,6-Hexanediol N/A Lubricants, plasticizers
1,12-Dodecanedioic acid 1,8-Octanediol Higher than 1,9 High-strength polyamides
  • Enzymatic Polymerization : Azelaic acid forms polyesters with 1,8-octanediol using Candida antarctica lipase B, achieving molecular weights of ~21,000 g/mol. Longer-chain diacids (e.g., 1,12-dodecanedioic acid) yield higher-molecular-weight polymers due to reduced steric hindrance .
  • Mechanical Properties : In polypropylene alloys, azelaic acid-derived crosslinked ethylene-propylene copolymers enhance rigidity while maintaining toughness, outperforming shorter-chain analogs .

Toxicity and Biocompatibility

  • Microbial Tolerance : C. glutamicum tolerates up to 20 mM azelaic acid, whereas E. coli growth is fully inhibited at similar concentrations .
  • Industrial Scalability: The higher toxicity of intermediates in 1,10-decanedioic acid synthesis necessitates strain engineering, whereas 1,9-nonanedioic acid production is more robust .

Q & A

Basic: What are the recommended synthesis and purification methods for 1,9-Oxanthrenedisulfonic acid derivatives?

Methodological Answer:
Synthesis of this compound derivatives typically involves sulfonation of xanthene-based precursors under controlled acidic conditions. For purification, column chromatography using ionic liquid stationary phases (e.g., 1,9-di(3-vinyl-imidazolium) nonane bis(trifluoromethyl sulfonyl imidate)) is effective for isolating isomers or structurally similar compounds . High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, which should exceed 95% for research-grade applications . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance crystallinity.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm sulfonic acid group placement and aromatic proton environments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, particularly for derivatives like disodium salts (e.g., CAS 215792-51-1) .
  • UV-Vis Spectroscopy: Analyze absorption bands (e.g., 250–400 nm) to study electronic transitions, especially if the compound is used in fluorescent dyes .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Contradictions often arise from differences in sulfonic acid group protonation states. To address this:

Conduct pH-dependent stability assays using buffered solutions (pH 2–12) and monitor degradation via HPLC.

Pair kinetic studies with computational modeling (e.g., DFT) to predict protonation-dependent reactivity .

Compare results with structurally analogous compounds (e.g., 2,7-disulfonic acid xanthene derivatives) to isolate substituent effects .

Advanced: How can this compound be applied in supramolecular or catalytic systems?

Methodological Answer:
The disulfonic acid groups enable use as:

  • Host-Guest Systems: Functionalize xanthene frameworks for anion binding, leveraging sulfonate’s high polarity and charge density.
  • Catalysis: Test acid-catalyzed reactions (e.g., esterification) under mild conditions, comparing turnover rates with traditional catalysts like sulfuric acid.
  • Materials Science: Incorporate into metal-organic frameworks (MOFs) via sulfonate-metal coordination, optimizing porosity and stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced: What analytical techniques are optimal for quantifying trace impurities in this compound samples?

Methodological Answer:

  • Two-Dimensional Gas Chromatography (GC×GC): Couple with mass spectrometry to separate and identify trace organic impurities (e.g., residual solvents or byproducts) .
  • Ion Chromatography (IC): Quantify sulfate or sulfite impurities using anion-exchange columns and conductivity detection.
  • X-ray Diffraction (XRD): Detect crystalline impurities by comparing experimental patterns with reference data for pure compounds .

Basic: How do researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory Studies: Share protocols with collaborators to assess yield and purity variability.
  • Statistical Analysis: Apply ANOVA to compare batch-to-batch yields, ensuring p-values >0.05 for consistency .
  • Documentation: Maintain detailed logs of reaction conditions (temperature, solvent ratios) and raw spectral data for peer review .

Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to determine if proton transfer is rate-limiting.
  • Computational Studies: Map electron density surfaces (e.g., via Gaussian software) to identify reactive sites on the xanthene backbone.
  • Comparative Analysis: Contrast reactivity with non-sulfonated xanthenes to isolate sulfonic acid group effects .

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